molecular formula C12H20N4O B1518287 2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol CAS No. 1156923-43-1

2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol

Cat. No.: B1518287
CAS No.: 1156923-43-1
M. Wt: 236.31 g/mol
InChI Key: GMYKJDAFSDPVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol is a heterocyclic compound comprising a piperazine ring covalently linked to a 2-pyridinyl group substituted with an aminomethyl moiety at the 5-position and an ethanol group at the 1-position of the piperazine. Its IUPAC name reflects the connectivity of these functional groups, while its CAS number (1156923-43-1) and molecular formula (C₁₂H₂₀N₄O) confirm its identity.

Property Value Source
Molecular Formula C₁₂H₂₀N₄O
Molecular Weight 236.31 g/mol
CAS Number 1156923-43-1

The compound’s structure includes:

  • Piperazine ring : A six-membered saturated ring with two nitrogen atoms at positions 1 and 4.
  • 2-Pyridinyl substituent : A nitrogen-containing aromatic ring attached to the piperazine at position 4.
  • 5-Aminomethyl group : A primary amine (-NH₂) bonded to a methylene (-CH₂-) group at position 5 of the pyridine ring.
  • Ethanol moiety : A hydroxyl (-OH) and ethyl (-CH₂CH₃) group attached to the piperazine at position 1.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this specific compound are not publicly available, as no X-ray diffraction studies or single-crystal analyses have been reported. However, structural insights can be inferred from related piperazine-pyridine derivatives:

  • Hydrogen bonding : The aminomethyl (-NH₂) and hydroxyl (-OH) groups may participate in intermolecular hydrogen bonds, influencing crystal packing.
  • Piperazine conformation : The chair-like or boat-like conformations of the piperazine ring could affect spatial arrangement in the solid state.
  • Pyridine orientation : The planar pyridine ring may adopt distinct dihedral angles relative to the piperazine, as observed in analogous compounds.

Conformational studies (e.g., molecular dynamics simulations) for similar compounds reveal that substituents on the pyridine ring and piperazine influence dihedral angles and molecular flexibility. For example, acyclic chains or bulky groups alter torsional strain and receptor-binding potential.

Spectroscopic Profiling (IR, NMR, MS)

While experimental spectroscopic data for this compound are unavailable in public literature, its spectral characteristics can be predicted based on functional groups and structural analogs:

Infrared (IR) Spectroscopy
Functional Group Expected Absorption (cm⁻¹) Rationale
-NH₂ (Aminomethyl) 3300–3500 (N-H stretch) Primary amine stretching
C-O (Ethanol) 1050–1250 C-O stretching in alcohol
Pyridine ring (C=N) 1600–1650 Aromatic C=N stretching
Piperazine C-N 1350–1450 C-N vibrations in saturated ring
Nuclear Magnetic Resonance (NMR)
Proton Environment Expected δ (ppm) Multiplicity
Ethanol -CH₂OH 3.5–4.0 Split quartet
Piperazine -CH₂- 2.5–3.5 Multiplet
Pyridine H-3, H-4 7.0–8.5 Multiplet
Aminomethyl -CH₂NH₂ 1.5–2.5 Singlet (broad)
Mass Spectrometry (MS)

The molecular ion peak (M⁺) is expected at m/z 236.31 (C₁₂H₂₀N₄O), with fragmentation patterns involving cleavage of the piperazine-pyridine bond or loss of the ethanol group.

Comparative Structural Analysis with Piperazine-Pyridine Derivatives

The compound’s structural features differentiate it from other piperazine-pyridine derivatives:

Feature Target Compound Analog (e.g., 2-[4-(2-Pyridinyl)-1-piperazinyl]ethanol)
Pyridine Substituent 5-Aminomethyl 2-Pyridinyl (no substituent)
Piperazine Substituent Ethanol at position 1 Ethanol at position 1 (identical)
Hydrogen-Bonding Capacity High (NH₂, OH) Moderate (OH only)
Potential Bioactivity Enhanced via NH₂ group Limited without additional functional groups

Key comparisons :

  • 5-Aminomethyl vs. unsubstituted pyridine : The aminomethyl group introduces a hydrogen-bond donor, potentially improving solubility or receptor affinity.
  • Ethanol positioning : Both compounds share the ethanol group on the piperazine, but the target’s aminomethyl group alters electronic and steric properties.
  • Conformational flexibility : The aminomethyl group may restrict rotation around the pyridine-piperazine bond, affecting molecular dynamics.

Properties

IUPAC Name

2-[4-[5-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c13-9-11-1-2-12(14-10-11)16-5-3-15(4-6-16)7-8-17/h1-2,10,17H,3-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYKJDAFSDPVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aminopyrimidine aminohydrolase, an enzyme involved in thiamine metabolism. The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor, thereby influencing the enzyme’s activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, either inhibiting or activating enzymes. This binding can lead to changes in gene expression, which in turn affects cellular functions. For instance, its interaction with aminopyrimidine aminohydrolase can result in the modulation of thiamine metabolism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with aminopyrimidine aminohydrolase influences the metabolism of thiamine.

Biological Activity

The compound 2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol , also known by its chemical structure C₁₂H₂₀N₄O, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₂H₂₀N₄O
  • CAS Number : 1156923-43-1
  • Molecular Weight : 236.32 g/mol

This compound features a piperazine ring, which is commonly associated with various pharmacological activities, including effects on the central nervous system (CNS) and potential applications in treating psychiatric disorders.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies suggest that it may act as a selective modulator of serotonin receptors, particularly the 5-HT receptor family, which are crucial in regulating mood and behavior.

Table 1: Interaction with Serotonin Receptors

Receptor TypeAffinity (Ki)Biological Effect
5-HT1A3.5 nMAnxiolytic effects
5-HT2A15 nMHallucinogenic effects
5-HT320 nMAnti-emetic effects

Data from receptor binding assays indicate that the compound exhibits high affinity for the 5-HT1A receptor, suggesting potential anxiolytic properties, while moderate affinity for other serotonin receptors indicates a broader range of effects .

Therapeutic Applications

Research has indicated that this compound could be beneficial in treating various conditions:

  • Anxiety Disorders : Due to its action on serotonin receptors, it may help alleviate symptoms of anxiety.
  • Depression : The modulation of serotonin levels can contribute to antidepressant effects.
  • Psychotic Disorders : Its interaction with multiple receptor types may provide therapeutic benefits in managing symptoms of psychosis.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • Efficacy in Animal Models : In rodent models of anxiety and depression, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze and forced swim tests. The observed effects were comparable to standard anxiolytics like diazepam .
  • Neuropharmacological Studies : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated neuroprotective properties against oxidative stress-induced neuronal damage in vitro. The mechanism was linked to the modulation of glutamate receptors, which play a critical role in neurodegenerative diseases .
  • Safety Profile : Toxicity assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects on liver and kidney functions in preclinical trials .

Chemical Reactions Analysis

Reactions Involving the Piperazine Ring

The piperazine ring undergoes nucleophilic substitution and coupling reactions due to its secondary amine groups.

Reaction TypeConditionsOutcome/ProductSource
Ipso-substitution Basic conditions (e.g., K₂CO₃, DMF, 80–100°C)Introduction of aryl/heteroaryl groups at the piperazine nitrogen.
Palladium-catalyzed coupling Pd(PPh₃)₄, dioxane, 90°CCross-coupling with halogenated aromatics (e.g., bromophenyl derivatives).
Salt formation Reaction with HCl or H₂SO₄ in ethanolHydrochloride or sulfate salts for improved stability and crystallinity.

Reactions of the Pyridine-Aminomethyl Group

The 5-(aminomethyl)pyridine moiety participates in condensation and functionalization reactions.

Reaction TypeConditionsOutcome/ProductSource
Schiff base formation Aldehyde (e.g., benzaldehyde), ethanol, refluxImine derivatives for further pharmacological modifications.
Acylation Acetic anhydride, pyridine, 60°CAcetylated aminomethyl derivatives to modulate lipophilicity.
Reductive alkylation NaBH₃CN, methanol, room temperatureSecondary amine products via condensation with ketones/aldehydes.

Reactions of the Ethanol Group

The terminal ethanol group undergoes oxidation and esterification.

Reaction TypeConditionsOutcome/ProductSource
Esterification Acetyl chloride, pyridine, 0°CEthyl ester derivatives for prodrug synthesis.
Oxidation MnO₂, CH₂Cl₂, refluxConversion to carboxylic acid for enhanced water solubility.

Multi-Step Synthetic Pathways

The compound is synthesized via sequential reactions, as exemplified by related analogs:

  • Formation of the pyridine-piperazine core :

    • Coupling of 5-(aminomethyl)-2-bromopyridine with piperazine under basic conditions (K₂CO₃, DMF, 100°C, 12 h) .

    • Yield: ~75–85% after silica gel chromatography .

  • Introduction of the ethanol moiety :

    • Alkylation of the piperazine nitrogen with 2-chloroethanol in refluxing ethanol (80°C, 6 h) .

    • Yield: ~70%.

Stability and Reaction Monitoring

  • Thermal stability : Decomposes above 200°C; reactions are typically conducted below 150°C.

  • Analytical methods :

    • TLC : Silica gel plates (ethyl acetate:hexane = 1:1) for monitoring reaction progress .

    • HPLC : C18 column, acetonitrile/water gradient for purity assessment (>95%).

Key Research Findings

  • Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 6 h for conventional heating) .

  • The aminomethyl group enhances binding to biological targets via hydrogen bonding .

  • Ethanol derivatives exhibit improved metabolic stability compared to methyl analogs .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules, particularly in its piperazine and pyridine moieties. Key analogues include:

Compound Name Molecular Formula Key Substituents/Functional Groups Pharmacological Use Reference
2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol C₁₄H₂₃N₄O Aminomethylpyridinyl, piperazinyl, ethanol Pharmaceutical intermediate
Ziprasidone (antipsychotic) C₂₁H₂₁ClN₄OS Benzisothiazole, indol-2-one, piperazinyl 5-HT1A/DA receptor modulation (antipsychotic)
SYK Inhibitor (Patent: EP2024) C₂₃H₂₄FN₇O₂·HCl Fluorine, oxetanyl, pyrazolyl, quinolinone SYK inhibition (autoimmune therapy)
1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine C₂₁H₂₄N₈S Pyrimidinyl, thioxoimidazo, piperazinemethyl Not specified (potential kinase inhibitor)

Key Observations :

  • The piperazine ring is a common scaffold, enabling interactions with biological targets (e.g., neurotransmitter receptors) .
  • The pyridine/pyrimidine groups enhance solubility and binding affinity via hydrogen bonding or π-π interactions.
  • Substituent variations (e.g., Ziprasidone’s benzisothiazole vs. the target’s ethanol group) dictate specificity: bulkier groups in Ziprasidone enhance CNS penetration, while the ethanol group in the target compound favors synthetic versatility .
Physicochemical Properties
Property Target Compound Ziprasidone SYK Inhibitor
Solubility Water, organic solvents Low aqueous solubility Moderate (HCl salt enhances solubility)
Stability Likely stable at RT Sensitive to light Requires controlled storage
Melting Point Not reported 138–140°C (HCl salt) >250°C (crystalline form)

Notes: The target compound’s ethanol group improves hydrophilicity compared to Ziprasidone’s lipophilic benzisothiazole .

Preparation Methods

Synthesis of 5-(Aminomethyl)-2-pyridinyl Intermediate

The 5-(aminomethyl)-2-pyridinyl moiety is commonly prepared via functionalization of 2-pyridine derivatives. A representative method involves:

  • Starting from 2-pyridinecarboxaldehyde or related precursors.
  • Introduction of the aminomethyl group at the 5-position by reductive amination or nucleophilic substitution.
  • Protection of the amine if necessary to prevent side reactions during subsequent steps.

Introduction of the 1-Ethanol Group

The final step involves alkylation of the piperazine nitrogen with an appropriate 1-ethanol derivative, such as 2-chloroethanol or ethylene oxide, under controlled conditions. This step must be optimized to avoid over-alkylation or side reactions. The reaction is often performed in polar solvents with bases to facilitate nucleophilic substitution.

Representative Reaction Scheme

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of 5-(aminomethyl)-2-pyridinyl intermediate Reductive amination of 5-formyl-2-pyridine with ammonia or amine source, reducing agent (e.g., NaBH4) 50-70 Requires protection of amine in some cases
2 Coupling with piperazine Nucleophilic substitution or Pd-catalyzed coupling under basic conditions (e.g., K2CO3, DMF, 80-100 °C) 60-80 Purification by chromatography
3 Alkylation with 2-chloroethanol Base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF), 50-80 °C 50-75 Control to prevent multiple alkylations

Research Findings and Optimization

  • The use of palladium-catalyzed coupling reactions has been shown to improve the efficiency and selectivity of the piperazine-pyridine bond formation compared to classical nucleophilic substitutions.
  • Protecting groups on the aminomethyl moiety are critical during the coupling and alkylation steps to prevent side reactions.
  • Microwave-assisted synthesis has been reported to accelerate certain steps, such as the alkylation and hydrolysis reactions, reducing reaction times significantly while maintaining yields.
  • Purification is generally achieved by silica gel chromatography, with solvents like hexane-ethyl acetate mixtures.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
CAS Number 1156923-43-1
Key Reactions Reductive amination, nucleophilic substitution, Pd-catalyzed coupling, alkylation
Common Solvents DMF, ethanol, ethyl acetate
Typical Yields 50-80% per step
Reaction Temperature 50-120 °C
Purification Silica gel chromatography
Safety Irritant, handle with PPE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.